Home > Products > Screening Compounds P9622 > 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one -

4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-5004709
CAS Number:
Molecular Formula: C18H19NO5
Molecular Weight: 329.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

    • Compound Description: This compound serves as a key structural motif and is a synthetic precursor to various biologically active compounds. It exhibits a simple structure compared to the target compound and lacks the 3-hydroxy-4-methoxyphenyl group at position 4 and the two methoxy groups at positions 6 and 7. []
    • Relevance: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone shares the core quinolinone structure with the target compound, 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. The synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is well-documented, often employing reactions like intramolecular Friedel-Crafts alkylation and demethylation. []
    • Compound Description: A newly synthesized anticancer agent known as CDST induces granulocytic differentiation and inhibits the growth of human leukemia HL-60 cells by causing G0/G1 phase arrest. []

    • Relevance: CDST shares the 6,7-dimethoxy-3,4-dihydro core structure with 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, particularly the presence of the two methoxy groups at positions 6 and 7 of the aromatic ring, which are common structural features in both compounds. []
    • Compound Description: Cilostazol is a phosphodiesterase type 3 (PDE III) inhibitor. Cilostazol directly activates mitochondrial Ca2+-activated K+ (mitoKCa) channels to protect the heart against injuries caused by ischemia/reperfusion. []

    • Relevance: Like the target compound, cilostazol also possesses the core structure of 3,4-dihydro-2(1H)-quinolinone, indicating a possible shared origin or similar chemical properties. []
    • Compound Description: This series of compounds was developed as excitatory amino acid antagonists, targeting both the glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. They exhibit varying degrees of potency and selectivity for these receptors. []

    • Relevance: The 3-nitro-3,4-dihydro-2(1H)-quinolones are structurally similar to 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, with variations primarily at the 3- and 4-positions of the quinolinone ring. []
    • Compound Description: These derivatives were synthesized and evaluated as positive inotropic agents for their effects on the canine heart. Notably, one of these derivatives, 3,4-dihydro-8-hydroxy-5-[3-(1,1,3,3-tetramethylbutylamino)propoxy]-2(1H)-quinolinone hydrochloride, showed potent positive inotropic activity with minimal impact on heart rate. []

    • Relevance: These derivatives share the core 3,4-dihydro-2(1H)-quinolinone structure with 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. The variations occur primarily in the substituents attached to the quinolinone ring, particularly at positions 5 and 8. []
    • Compound Description: TAK-603 is a disease-modifying antirheumatic drug (DMARD) currently under clinical evaluation. []

    • Relevance: The 4-(4-hydroxy-3-methoxyphenyl) derivative (2c, M-I) of TAK-603 is structurally related to 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, particularly the shared 3-hydroxy-4-methoxyphenyl moiety, highlighting the significance of this specific substitution pattern in medicinal chemistry. []
    • Compound Description: This compound's preparation method involves a cyclization reaction using an alkali metal hydroxide in polyethylene glycol. []

    • Relevance: Both this compound and 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone belong to a similar chemical class and share a common structural motif of a 3,4-disubstituted aromatic ring, which often plays a significant role in their binding affinities and interactions with biological targets. []
    • Compound Description: THI 53 is a compound known to reduce nitric oxide (NO) production and inducible nitric-oxide synthase (iNOS) protein induction, exhibiting anti-inflammatory effects. []

    • Relevance: THI 53 contains the 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline moiety, a structure closely resembling the 6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone core of 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, suggesting potential overlap or similarities in their biological activities or mechanisms of action. []
    • Compound Description: This compound was first synthesized using a novel demethylation/delactonization/elimination/lactonization/decarboxylation domino reaction sequence. []

    • Relevance: It belongs to the same class of oxygen-containing heterocyclic compounds as 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, suggesting potential similarities in their chemical properties or biological activities. []

Properties

Product Name

4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C18H19NO5/c1-22-15-5-4-10(6-14(15)20)11-8-18(21)19-13-9-17(24-3)16(23-2)7-12(11)13/h4-7,9,11,20H,8H2,1-3H3,(H,19,21)

InChI Key

SHGSXDWMVCUZLJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.